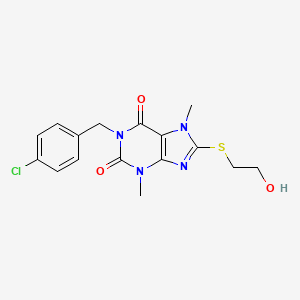

1-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN4O3S and its molecular weight is 380.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of New Thiadiazepino-purine Ring Systems

Researchers have synthesized new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems starting from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, showcasing the compound's utility in creating novel chemical structures (Hesek & Rybár, 1994).

Development of 6-Purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione Derivatives

New derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione were synthesized, demonstrating the versatility of the compound in creating derivatives for potential pharmacological applications (Gobouri, 2020).

Exploration in Receptor Affinity and Pharmacological Evaluation

A study explored 8-aminoalkyl derivatives of purine-2,6-dione with various substituents for their affinity and potential psychotropic activity in relation to serotonin receptors, illustrating the compound's relevance in neuropharmacological research (Chłoń-Rzepa et al., 2013).

Mixed Ligand-Metal Complexes Study

The synthesis and study of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with various ligands highlight the compound's role in coordination chemistry and potential material science applications (Shaker, 2011).

Photochemistry Synthesis

Research into the synthesis of xanthine derivatives by photolysis of related compounds emphasizes the compound's utility in photochemical reactions, offering insights into novel synthetic pathways (Han, Bonnet & Westhuizen, 2008).

Mecanismo De Acción

Target of Action

The primary target of MFCD08542528, also known as Mycophenolate mofetil, is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .

Mode of Action

Mycophenolate mofetil acts as a reversible inhibitor of IMPDH . By inhibiting this enzyme, it prevents the synthesis of guanosine nucleotides, thereby suppressing both T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies .

Biochemical Pathways

The inhibition of IMPDH disrupts the de novo synthesis pathway of purines, specifically guanosine nucleotides . This disruption leads to a decrease in DNA and RNA synthesis, which in turn inhibits the proliferation of lymphocytes and the immune response .

Pharmacokinetics

The pharmacokinetics of Mycophenolate mofetil is complex and shows substantial variability between subjects . Factors such as renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and genetic polymorphisms can significantly influence the pharmacokinetics of this compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .

Result of Action

The inhibition of lymphocyte proliferation by Mycophenolate mofetil results in immunosuppression . This makes it effective in preventing organ rejection after transplantation and in treating autoimmune diseases .

Action Environment

The action, efficacy, and stability of Mycophenolate mofetil can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and metabolism, potentially altering its effectiveness . Additionally, factors such as the patient’s diet and genetic makeup can also impact the drug’s action .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3S/c1-19-12-13(18-15(19)25-8-7-22)20(2)16(24)21(14(12)23)9-10-3-5-11(17)6-4-10/h3-6,22H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQJNYMWIHESEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)

![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)

![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)

![ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2477504.png)